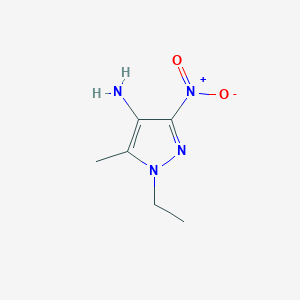

1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methyl-3-nitropyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-3-9-4(2)5(7)6(8-9)10(11)12/h3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMALFNGSGRNJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)[N+](=O)[O-])N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Foundations and Significance of Functionalized Pyrazole Systems

Strategic Importance of Pyrazole (B372694) Scaffolds in Modern Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development. nih.govnih.gov Regarded as a "privileged scaffold," its structure is a recurring motif in a multitude of biologically active compounds. nih.govmdpi.com The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties. nih.gov This adaptability has led to its integration into numerous commercially successful pharmaceuticals with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. researchgate.nettandfonline.comglobalresearchonline.net

The strategic importance of the pyrazole scaffold is rooted in its synthetic accessibility and its ability to engage in various biological interactions, such as hydrogen bonding, through its nitrogen atoms. nih.govresearchgate.net Notable drugs containing a pyrazole ring highlight its significance in the pharmaceutical industry. globalresearchonline.net

Table 1: Prominent Drugs Featuring a Pyrazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile dysfunction treatment |

| Ruxolitinib | Anticancer |

| Crizotinib | Anticancer |

| Axitinib | Anticancer |

| Ibrutinib | Anticancer |

This table is based on information from multiple sources. tandfonline.comglobalresearchonline.net

Overview of Nitro- and Amino-Functionalized Heterocycles

The introduction of nitro (NO₂) and amino (NH₂) groups onto heterocyclic rings profoundly alters their electronic properties and chemical reactivity. Nitro groups are powerful electron-withdrawing groups that can activate a molecular scaffold, making it more susceptible to nucleophilic attack or participation in cycloaddition reactions. nih.govnih.gov Consequently, nitro-compounds are highly versatile and readily available building blocks in the chemical industry for synthesizing nitrogen-containing heterocycles. rsc.orgresearchgate.net

One of the most fundamental transformations of the nitro group is its reduction to an amino group, a key step that opens up numerous synthetic pathways. nih.govfrontiersin.org Amino-functionalized heterocycles, such as aminopyrazoles, are critical synthetic intermediates, often used to construct more complex fused ring systems. mdpi.com The strategic placement of these functional groups is a key tool for chemists to modulate the properties of heterocyclic compounds.

The history of pyrazole chemistry dates back to the late 19th century. Pyrazole was first synthesized by Buchner in 1889. globalresearchonline.net A foundational method for creating substituted pyrazoles, the Knorr pyrazole synthesis, was developed in 1883 and involves the condensation of β-diketones with hydrazines. globalresearchonline.netnih.gov This classical approach allowed for the incorporation of substituents from the very beginning of the synthesis.

Over time, methods evolved to include the direct functionalization of the pre-formed aromatic pyrazole ring. mdpi.com The introduction of nitro groups via nitration reactions and the subsequent reduction to amino groups became a common strategy to produce highly functionalized pyrazoles. nih.gov The synthesis of 5-aminopyrazoles, for instance, can be achieved through the reaction of α,β-unsaturated nitriles with hydrazine (B178648) derivatives, directly installing the amino group onto the heterocyclic core. mdpi.com

In modern chemical science, multi-substituted pyrazole architectures are of immense interest due to their prevalence in a wide array of commercially available drugs and biologically active molecules. ekb.egnih.gov The precise nature and position of each substituent on the pyrazole ring have a significant impact on the molecule's biological activity, selectivity, and pharmacokinetic properties. nih.gov

Contemporary synthetic strategies, including efficient multi-component reactions, have enabled chemists to construct vast libraries of structurally diverse pyrazoles for screening and development. mdpi.comnih.gov These complex architectures are instrumental in the design of targeted therapies, such as selective protein kinase inhibitors, which form a major class of modern anticancer drugs. nih.govnih.gov The ability to strategically combine different functional groups on the pyrazole scaffold continues to drive innovation in drug design and materials science. ekb.egresearchgate.net

Positioning of 1-Ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine within Advanced Heterocyclic Chemistry

This compound is a highly functionalized pyrazole derivative that embodies the principles of modern heterocyclic chemistry. Its structure features a carefully orchestrated arrangement of substituents that confer specific chemical properties and potential for further synthetic elaboration.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1172759-93-1 |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Molecular Weight | 170.17 g/mol |

This data is compiled from chemical supplier information.

This compound is distinguished by several key structural features:

Alkyl Substituents : The 1-ethyl and 5-methyl groups modify the molecule's lipophilicity and steric profile, which can influence its solubility and interactions with other molecules.

Ortho-Nitro and Amino Groups : The adjacent placement of a strong electron-withdrawing nitro group and an electron-donating amino group creates a significant electronic polarization across the C3 and C4 positions of the pyrazole ring. This "push-pull" system can give rise to interesting optical and electronic properties.

Multiple Reactive Sites : The presence of both an amino and a nitro group on the pyrazole core makes this compound a versatile synthetic intermediate. The amino group can readily undergo reactions such as acylation or diazotization, while the nitro group can be reduced to another amino group, providing a route to di-amino pyrazoles.

Given this combination of features, this compound is positioned not as an end-product itself, but as a sophisticated building block. Its structural complexity and multiple functional handles make it a valuable precursor for the synthesis of more complex chemical entities, such as specialized dyes, materials, or pharmaceutical candidates where this specific substitution pattern is required for targeted activity.

Synthetic Methodologies and Route Optimization for 1 Ethyl 5 Methyl 3 Nitro 1h Pyrazol 4 Amine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. advancechemjournal.com For 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine, two primary disconnection approaches are considered.

The first approach involves disconnecting the pyrazole (B372694) ring itself. This leads to the identification of a substituted hydrazine (B178648), specifically ethylhydrazine (B1196685), and a functionalized 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov The dicarbonyl precursor must contain the methyl group and functionalities that can be converted into the nitro and amino groups at the C3 and C4 positions, respectively.

A second strategy involves disconnecting the C-N and C-C bonds of the substituents from an intact pyrazole ring. This suggests a precursor such as 1-ethyl-5-methyl-1H-pyrazole, which would then undergo sequential nitration and amination. This latter approach simplifies the initial ring construction but places a heavy emphasis on achieving the correct regioselectivity during the subsequent functionalization steps. rsc.orgresearchgate.net

Key precursors identified through this analysis include:

Ethylhydrazine

β-dicarbonyl compounds (e.g., derivatives of acetoacetic ester)

1-ethyl-5-methyl-1H-pyrazole

Direct Cyclization and Ring Formation Approaches

Direct formation of the substituted pyrazole ring is a common and efficient strategy. nih.gov These methods typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species to construct the five-membered ring in a single key step. nih.gov

Condensation Reactions Involving Hydrazine Derivatives and β-Dicarbonyl Systems

The most conventional method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound. chim.itnih.gov To achieve the specific substitution pattern of the target molecule, ethylhydrazine would be reacted with a suitably substituted β-dicarbonyl precursor. The regioselectivity of this reaction is a critical consideration, as two isomeric pyrazoles can potentially form.

For instance, the reaction of ethylhydrazine with a derivative of 2-methyl-3-oxobutanoic acid could theoretically lead to the desired 1-ethyl-5-methyl substitution pattern. The subsequent introduction of the nitro and amino groups would then be required.

| Reactant A | Reactant B | Conditions | Product |

| Ethylhydrazine | Substituted β-dicarbonyl | Acid or base catalysis, various solvents | Substituted pyrazole intermediate |

Catalyst-Mediated Cycloaddition Reactions

Modern synthetic methods include [3+2] cycloaddition reactions, which offer an alternative route to the pyrazole core. organic-chemistry.orgnih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, diazo compounds or nitrile imines can act as the 1,3-dipole, reacting with alkynes or alkenes. nih.govorganic-chemistry.orgrsc.org

A potential, though complex, cycloaddition route could involve a nitrile imine generated from a hydrazonoyl halide reacting with an appropriately substituted alkene. However, controlling the regiochemistry to achieve the specific 1,3,4,5-tetrasubstituted pattern of the final product presents a significant synthetic challenge. nih.gov Rhodium and copper catalysts are often employed in such cycloadditions to control reaction conditions and selectivity. organic-chemistry.org

Stepwise Functionalization Strategies

An alternative to direct cyclization is the functionalization of a simpler, pre-formed pyrazole intermediate, such as 1-ethyl-5-methyl-1H-pyrazole. This approach separates the ring formation from the introduction of the sensitive nitro and amino functional groups. The success of this strategy hinges on the ability to control the position of each new substituent on the pyrazole ring. researchgate.netrsc.org

Regioselective Nitration of Pyrazole Intermediates

The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. The inherent electronic properties of the pyrazole ring direct incoming electrophiles. For a 1,5-disubstituted pyrazole, the C4 position is generally the most nucleophilic and susceptible to electrophilic attack. mdpi.com However, nitration at the C3 position is also possible, often requiring specific nitrating agents and reaction conditions.

Common nitrating agents include nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The choice of conditions is crucial to favor nitration at the C3 position over the more electronically favored C4 position and to prevent unwanted side reactions. nih.gov Achieving C3 selectivity can be challenging and may require blocking the C4 position temporarily or using directing groups.

| Pyrazole Intermediate | Nitrating Agent | Conditions | Outcome |

| 1-ethyl-5-methyl-1H-pyrazole | HNO₃/H₂SO₄ | Controlled temperature | Mixture of 3-nitro and 4-nitro isomers |

| 4-blocked-1-ethyl-5-methyl-1H-pyrazole | HNO₃/H₂SO₄ | Varies | Regioselective nitration at C3 |

Amination Pathways and Selective Functionalization at C4 Position

Once the 3-nitro group is in place, the final step is the introduction of the amino group at the C4 position. A common route to 4-aminopyrazoles involves the nitration of a pyrazole at the C4 position, followed by the reduction of the nitro group to an amine. rsc.orgmdpi.com However, since the target molecule requires a nitro group at C3, this pathway would involve an initial C4-nitration, reduction to an amine, protection of the amine, C3-nitration, and finally deprotection, adding significant complexity.

A more direct approach would be the amination of the 1-ethyl-5-methyl-3-nitro-1H-pyrazole intermediate. Direct amination of heteroaromatic C-H bonds is possible but can be challenging. More established methods might involve an intermediate with a leaving group at the C4 position, such as a halogen, which can then be displaced by an amine source like ammonia (B1221849) or a protected amine equivalent. Palladium-catalyzed Buchwald-Hartwig amination is another powerful method for forming C-N bonds and could be applied if a 4-halopyrazole intermediate is synthesized. thieme-connect.com

Another strategy involves the use of vinyl azides reacting with hydrazines, which can directly yield 4-aminopyrazoles under mild conditions. rsc.org This approach builds the ring with the C4-amino group already incorporated.

Advanced Synthetic Techniques and Process Intensification

Process intensification in the synthesis of pyrazole derivatives involves the development of innovative methods that lead to dramatically smaller, cleaner, and more energy-efficient technologies. These advanced techniques not only enhance the reaction rates and yields but also align with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, along with improved yields and product purity. In the context of pyrazole synthesis, microwave heating has been successfully applied to various reaction steps, including cyclocondensation and functional group manipulations. For the synthesis of a substituted pyrazole like this compound, microwave irradiation could be particularly beneficial in the key cyclization step.

The efficiency of microwave-assisted synthesis stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. This often leads to higher reaction temperatures being reached in a shorter time compared to conventional heating methods. Studies on the synthesis of various pyrazole derivatives have demonstrated that microwave-assisted methods can afford yields ranging from good to excellent (70-97%) in a matter of minutes.

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazolo[1,5-a]pyrimidines | Conventional (Reflux) | 10-12 h | 59-71 | |

| Synthesis of Pyrazolo[1,5-a]pyrimidines | Microwave | 5-7 min | Good | |

| Synthesis of Quinolin-2(1H)-one-based Pyrazoles | Conventional (Reflux) | 6-9 h | 59-66 | |

| Synthesis of Quinolin-2(1H)-one-based Pyrazoles | Microwave | 7-10 min | 68-86 | |

| Synthesis of 1-Aryl-1H-pyrazole-5-amines | Microwave | 10-15 min | 70-90 |

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce cavitation in the reaction medium. The formation, growth, and implosive collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. This technique is particularly advantageous for processes that require milder conditions and can serve as a valuable alternative to high-temperature methods. The application of ultrasound has been shown to accelerate multicomponent reactions for the synthesis of pyrazole derivatives, often leading to good to excellent yields in a short time frame (0.5–2.5 hours).

Mechanochemistry, on the other hand, involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-based methods. Mechanochemical activation is a sustainable technique that has been successfully employed in the synthesis of various nitrogen-containing heterocycles. Though less common than microwave or ultrasound methods for pyrazole synthesis, it offers distinct advantages in terms of environmental friendliness.

| Method | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Synthesis of Pyrazole Derivatives | Rapid reaction times, environmentally sustainable, modest apoptotic effects in cancer cells. | |

| Ultrasound-Assisted Synthesis | Synthesis of Pyrazoline Derivatives | Sustainable, eliminates conventional heating, reduces energy consumption and solvent usage. | |

| Mechanochemical Synthesis | Synthesis of N-Containing Heterocycles | Environmentally friendly, efficient, enables novel multicomponent reactions. | |

| Mechanochemical Synthesis | Synthesis of Pyrazoles and other Heterocycles | Solvent-free, high atom economy, energy saving. |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. In the context of pyrazole synthesis, PTC is particularly useful for the N-alkylation step, which is crucial for introducing the ethyl group in this compound. This method typically involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle a reactant from an aqueous phase to an organic phase where the reaction occurs.

The use of PTC offers several advantages, including milder reaction conditions, the ability to use inexpensive and less hazardous bases like potassium carbonate, and often, the elimination of the need for anhydrous solvents. High yields of N-alkylpyrazoles can be obtained under solvent-free PTC conditions, which further enhances the green credentials of the synthesis. This methodology provides a convenient and mild procedure that generally results in exclusive N-alkylation. The choice of catalyst and reaction conditions can also allow for regioselective alkylation in unsymmetrical pyrazoles.

Green Chemistry Principles in the Synthesis of Nitro-Amino Pyrazoles

The application of green chemistry principles is paramount in the modern synthesis of chemical compounds to minimize environmental impact. The synthesis of nitro-amino pyrazoles can be made more sustainable by adhering to these principles, which include the use of safer solvents, renewable feedstocks, and catalytic reagents, as well as designing for energy efficiency.

Key strategies for a greener synthesis of compounds like this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or even conducting reactions under solvent-free conditions.

Catalysis: Employing catalysts to enhance reaction efficiency and reduce waste. This includes the use of recyclable catalysts and biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing energy-efficient methods like microwave and ultrasound irradiation, which significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

Waste Prevention: Adopting one-pot and multicomponent reactions to reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation.

By integrating these advanced synthetic techniques and green chemistry principles, the synthesis of this compound can be optimized to be not only more efficient but also more environmentally responsible.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments facilitates a complete and unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl and methyl groups, as well as the amine protons. The ethyl group will be characterized by a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from scalar coupling. The chemical shift of the methylene protons will be influenced by the adjacent nitrogen atom of the pyrazole (B372694) ring, likely appearing in the downfield region. The methyl group on the pyrazole ring is expected to present as a singlet. The protons of the primary amine group (-NH2) may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH2-) | 3.8 - 4.2 | Quartet | ~7.0 |

| Ethyl (-CH3) | 1.3 - 1.6 | Triplet | ~7.0 |

| Pyrazole-CH3 | 2.2 - 2.6 | Singlet | - |

| Amine (-NH2) | 4.0 - 6.0 | Broad Singlet | - |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyrazole ring carbons are particularly informative. The carbon atom bearing the nitro group (C3) is expected to be significantly deshielded and appear at a lower field due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon atom attached to the amino group (C4) will be shielded. The carbons of the ethyl and methyl substituents will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C3 (C-NO2) | 150 - 160 |

| C4 (C-NH2) | 115 - 125 |

| C5 (C-CH3) | 140 - 150 |

| Ethyl (-CH2-) | 40 - 45 |

| Ethyl (-CH3) | 14 - 18 |

| Pyrazole-CH3 | 10 - 15 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

To definitively establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons, such as the methylene and methyl carbons of the ethyl group and the pyrazole's methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key expected correlations for structural confirmation would include:

Correlation between the ethyl methylene protons and the C5 carbon of the pyrazole ring.

Correlation between the pyrazole-methyl protons and the C5 and C4 carbons of the pyrazole ring.

Correlations from the amine protons to the C4 and C3/C5 carbons.

These 2D NMR experiments, in conjunction with the 1D spectra, provide a comprehensive and robust method for the complete structural assignment of this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum will be dominated by the characteristic vibrations of the nitro and primary amine groups.

The nitro group (NO₂) is a strong chromophore in IR spectroscopy and exhibits two distinct and intense stretching vibrations. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. The presence of strong absorption bands in these regions is a clear indicator of the nitro functionality within the molecule.

Expected IR Data for Nitro Group:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch | 1500 - 1560 | Strong |

| Symmetric N-O Stretch | 1300 - 1360 | Strong |

The primary amine (-NH₂) group also gives rise to characteristic absorption bands in the IR spectrum. The N-H stretching vibrations typically appear as two distinct bands in the high-frequency region, corresponding to the asymmetric and symmetric stretching modes. Additionally, a bending vibration (scissoring) is expected at a lower frequency. nih.gov

Expected IR Data for Primary Amine Group:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | 3300 - 3500 | Medium |

| Symmetric N-H Stretch | 3150 - 3400 | Medium |

| N-H Bending (Scissoring) | 1580 - 1650 | Medium-Strong |

The collective analysis of these characteristic IR absorption bands provides confirmatory evidence for the presence of both the nitro and primary amine functional groups in the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for the verification of the molecular weight and the elucidation of the structural features of this compound. Through controlled fragmentation, mass spectrometry provides insights into the molecule's connectivity and the relative stability of its constituent parts.

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the exact molecular formula from other potential formulas with the same nominal mass. The theoretical exact mass of the neutral molecule is calculated, and the experimentally determined mass of the protonated molecule, [M+H]⁺, is expected to correspond closely to this value, typically within a few parts per million (ppm).

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₀N₄O₂ |

| Theoretical Exact Mass | 170.0804 g/mol |

| Theoretical [M+H]⁺ | 171.0877 m/z |

This high level of accuracy is instrumental in unequivocally verifying the identity of the compound in a sample.

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion, typically the protonated molecular ion [M+H]⁺. In a typical MS/MS experiment, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation pathways are influenced by the positions of the ethyl, methyl, nitro, and amino groups on the pyrazole ring.

A plausible fragmentation pathway for this compound would likely involve initial cleavages of the substituents and subsequent ring fragmentation. Key fragmentation processes for nitroaromatic compounds often include the loss of the nitro group (NO₂) or a rearrangement followed by the loss of nitric oxide (NO). The presence of alkyl groups can lead to the loss of ethylene (B1197577) from the ethyl group via a McLafferty-type rearrangement or the loss of a methyl radical. researchgate.netlibretexts.org The pyrazole ring itself can undergo cleavage, often initiated by the breaking of the weak N-N bond. rsc.org

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 171.0877 m/z)

| Predicted m/z | Predicted Fragment | Plausible Neutral Loss |

| 154.0856 | [C₆H₁₀N₃O]⁺ | NH₃ |

| 143.0614 | [C₅H₇N₄O]⁺ | C₂H₄ |

| 125.0720 | [C₅H₉N₄]⁺ | NO₂ |

| 111.0563 | [C₄H₇N₄]⁺ | C₂H₄ + NO |

| 97.0818 | [C₅H₉N₂]⁺ | NO₂ + N₂ |

| 82.0662 | [C₄H₈N₂]⁺ | C₂H₂N₂O₂ |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The crystal structure of a compound like this compound is anticipated to be influenced by the steric and electronic properties of its substituents. The pyrazole ring is expected to be largely planar. The relative orientation of the nitro and amino groups will be a key feature, likely with some degree of twisting out of the pyrazole plane due to steric hindrance and electronic repulsion.

Based on analogous structures, the compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or Pbca (orthorhombic). mdpi.com The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z (molecules/unit cell) | 4 or 8 |

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amino and nitro groups. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond acceptors. mdpi.commdpi.com

It is highly probable that intermolecular N-H···O hydrogen bonds would form between the amino group of one molecule and a nitro group of a neighboring molecule. These interactions are a common feature in the crystal structures of amino-nitro aromatic compounds. documentsdelivered.com Additionally, N-H···N hydrogen bonds could form between the amino group and the pyrazole ring nitrogen of an adjacent molecule. These hydrogen bonds would likely link the molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Theoretical and Computational Investigations of 1 Ethyl 5 Methyl 3 Nitro 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate molecular geometry, stability, and areas susceptible to chemical attack.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study of 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield its optimized molecular geometry. This calculation determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

Key parameters obtained from this optimization include bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyrazole (B372694) ring and the orientation of the ethyl, methyl, nitro, and amine substituents would be precisely determined. The stability of the molecule is indicated by its total electronic energy; a lower energy suggests greater stability. For similar heterocyclic compounds, DFT has been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For nitro-substituted aromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the LUMO energy, which can result in a smaller energy gap and increased electrophilicity. nih.govmaterialsciencejournal.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering upon accepting electrons. |

This table outlines the standard global reactivity descriptors derived from HOMO and LUMO energies.

Calculation of Electrostatic Potential Surfaces (ESP)

The Molecular Electrostatic Potential (ESP) surface is a visual tool that maps the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the ESP would likely show a strong negative potential around the oxygen atoms of the nitro group and the nitrogen of the amine group, while positive potential would be located around the hydrogen atoms of the amine group. nih.gov

Conformational Analysis and Energy Landscapes

The substituents on the pyrazole ring (ethyl, methyl, nitro, and amine groups) can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This creates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum on this surface corresponds to the molecule's most stable conformation. This analysis is critical as the molecule's biological activity and physical properties can depend on its preferred shape.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculated values are often in strong agreement with experimental spectra and aid in the assignment of signals to specific atoms in the molecule. bohrium.com

IR Spectroscopy : The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be calculated. This theoretical infrared (IR) spectrum helps in the interpretation of experimental IR data, allowing for the identification of key functional groups, such as the N-H stretches of the amine group, C-H stretches of the alkyl groups, and the characteristic symmetric and asymmetric stretches of the nitro group. materialsciencejournal.orgresearchgate.net

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. materialsciencejournal.org This allows for the prediction of the wavelength of maximum absorption (λmax) and provides insight into the electronic structure and chromophores within the molecule.

Exploration of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into mechanisms and the fleeting nature of transition states that are often difficult to capture through experimental means alone. For substituted pyrazoles, theoretical studies have been instrumental in understanding various aspects of their reactivity, from proton transfer to their participation in cycloaddition reactions. While specific computational investigations into the reaction mechanisms and transition states of This compound are not extensively detailed in the current body of literature, broader computational studies on related pyrazole systems can provide a foundational understanding of the likely reactive pathways.

Theoretical investigations into pyrazole derivatives often employ Density Functional Theory (DFT) and ab initio methods to map out potential energy surfaces of reactions. These studies can elucidate the step-by-step process of bond breaking and formation, and identify the high-energy transition state structures that connect reactants to products. For instance, computational models have been effectively used to study the tautomerism in pyrazoles, a fundamental process that can influence their reactivity. Such studies calculate the energy barriers for proton transfer between the nitrogen atoms of the pyrazole ring, often revealing the role of solvent molecules in facilitating this process by lowering the activation energy.

In the context of functionalized pyrazoles, computational methods are crucial for predicting regioselectivity and stereoselectivity in their reactions. By calculating the energies of different possible transition states, researchers can determine the most likely reaction pathway and, consequently, the major product. For example, in cycloaddition reactions involving pyrazole moieties, DFT calculations can help to understand the electronic and steric factors that govern the orientation of the reacting molecules.

Furthermore, computational studies on nitro-functionalized heterocyclic compounds have shed light on their thermal decomposition pathways and stability. These investigations often involve the calculation of bond dissociation energies and the exploration of complex reaction networks initiated by the cleavage of the weakest bond, typically a C-NO2 or N-NO2 bond. The transition states for these initial decomposition steps are located, and their energies provide a quantitative measure of the compound's thermal stability.

While the specific application of these computational methodologies to This compound is a subject for future research, the established success of theoretical and computational chemistry in elucidating the reaction mechanisms of related pyrazole derivatives underscores its potential to unravel the complex reactivity of this specific molecule. Such studies would be invaluable for understanding its stability, reactivity, and potential transformation pathways, providing a molecular-level understanding that can guide further experimental work.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Amino Group (–NH₂)

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nitrogen of the amino group readily reacts with electrophilic reagents.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides introduces an acyl group. For instance, treatment with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative, N-(1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-yl)acetamide. This reaction is a common strategy to protect the amino group or to introduce new functionalities.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in a basic medium leads to the formation of sulfonamides. beilstein-journals.org This transformation is analogous to the well-known Hinsberg test for amines.

Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation and competing N-alkylation on the pyrazole (B372694) ring itself. However, under controlled conditions with suitable alkylating agents (e.g., alkyl halides), mono- or di-alkylated products can be obtained. researchgate.net

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Alkylated Amine |

Diazotization and Subsequent Synthetic Transformations

The primary aromatic amino group of 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). rsc.orgorganic-chemistry.org This reaction converts the amino group into a pyrazole diazonium salt, a highly versatile synthetic intermediate. rsc.org

The resulting diazonium salt can participate in a wide range of transformations:

Azo Coupling: The diazonium ion is an electrophile and can react with electron-rich aromatic compounds (like phenols or anilines) or active methylene (B1212753) compounds in azo coupling reactions to form highly colored azo compounds. researchgate.net

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups, often using copper(I) salts as catalysts.

Cyclization Reactions: The diazonium salt can undergo intramolecular cyclization. For example, coupling with active methylene compounds can lead to the formation of fused heterocyclic systems, such as pyrazolo[5,1-c] researchgate.netorganic-chemistry.orgslideshare.nettriazines. researchgate.netrsc.org

Cross-Coupling Reactions: Modern cross-coupling methods, such as the Heck-Matsuda reaction, can utilize pyrazolyl diazonium salts as reagents to form new carbon-carbon bonds. rsc.org

The stability and reactivity of the pyrazole diazonium salt are influenced by the electronic effects of the other substituents on the ring. rsc.org

Condensation Reactions with Aldehydes and Ketones

The primary amino group can condense with the carbonyl group of aldehydes and ketones to form imines, also known as Schiff bases. rdd.edu.iqlumenlearning.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com

The general mechanism proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgyoutube.com The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. youtube.com The pH of the reaction medium is crucial; it must be acidic enough to protonate the carbonyl oxygen and facilitate the departure of water, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. lumenlearning.comlibretexts.org

**5.2. Reactions Involving the Nitro Group (–NO₂) **

The strongly electron-withdrawing nitro group at the C3 position deactivates the pyrazole ring towards electrophilic substitution but plays a crucial role in reduction and potential nucleophilic substitution reactions.

Reactions Involving the Nitro Group (–NO₂)

Selective Reduction to Amino and Other Nitrogenous Derivatives

The nitro group can be selectively reduced to a primary amino group (–NH₂) to yield 1-ethyl-5-methyl-1H-pyrazole-3,4-diamine. This transformation is a key step in the synthesis of various biologically active compounds and materials. jsynthchem.com The presence of the other amino group requires the use of chemoselective reducing agents that will not affect other potentially reducible functionalities.

Several methods are available for the selective reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a common method using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. A notable example for a related compound involves using Pd/C with ammonium (B1175870) formate (B1220265) as the hydrogen source. rsc.org

Metal/Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl₂) in ethanol (B145695) is known for its high chemoselectivity.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Fe(III) chloride) can achieve selective reduction under milder conditions. researchgate.net

Modern Reagents: Systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes (e.g., Ni(PPh₃)₄) have been developed for efficient and selective nitro group reduction. jsynthchem.comjsynthchem.com

Table 2: Common Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (or HCOONH₄) | Varies (pressure, temp.) | Diamine |

| SnCl₂·2H₂O, Ethanol | Reflux | Diamine |

| Fe, HCl | Heating | Diamine |

| NaBH₄, Ni(PPh₃)₄ | Room Temperature | Diamine |

Nucleophilic Aromatic Substitution (S N Ar) Potential on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. This mechanism is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgnih.gov

In this compound, the nitro group at the C3 position is a potent EWG. Its presence significantly lowers the electron density of the pyrazole ring, making it more susceptible to attack by nucleophiles.

There are two main possibilities for SNAr on this pyrazole system:

Activation of a Leaving Group: If a suitable leaving group (e.g., a halogen) were present at the C5 position of the pyrazole ring, the C3-nitro group would strongly activate it towards displacement by a nucleophile. The nitro group's ability to stabilize the intermediate via resonance would facilitate the reaction.

Displacement of the Nitro Group: While less common than displacing a halide, the direct nucleophilic displacement of a nitro group is also possible, particularly on highly electron-deficient aromatic or heteroaromatic systems. nih.govrsc.org Strong nucleophiles, such as alkoxides or thiolates, could potentially displace the nitro group at the C3 position, although this would likely require forcing conditions. The feasibility of this reaction depends on the relative stability of the leaving group (NO₂⁻) and the strength of the incoming nucleophile. youtube.com

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. This arrangement leads to a unique electron distribution that affects its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns at the Pyrazole Core

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich. scribd.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org However, in the case of this compound, the C4 position is already occupied by an amino group.

Nitropyrazoles are known to undergo further nitration, and the position of this subsequent nitration is dependent on the reaction conditions and the existing substituents on the pyrazole ring. researchgate.net For instance, the nitration of pyrazole itself with a mixture of nitric and sulfuric acid yields 4-nitropyrazole. scribd.com

Detailed experimental studies on this compound would be required to definitively establish the precise pattern of electrophilic substitution. However, based on established principles of aromatic reactivity, the C5 position is a likely candidate for further functionalization, assuming the steric hindrance from the adjacent methyl and amino groups can be overcome.

Nucleophilic Attack and Ring Transformations

The pyrazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. However, the presence of the strongly electron-withdrawing nitro group at the C3 position can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In this molecule, this would correspond to the C4 and C5 positions.

Given that the C4 position is substituted with an amino group, nucleophilic displacement of this group is a possibility under certain reaction conditions. Additionally, the potential for ring-opening and subsequent transformation reactions exists, especially in the presence of strong nucleophiles or under harsh reaction conditions. The specific outcomes of such reactions are highly dependent on the nature of the nucleophile and the reaction parameters employed.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound can be directed to several of its functional groups, with regioselectivity being a key consideration.

N-alkylation/acylation of the amino group: The primary amino group at the C4 position is a nucleophilic site and can readily undergo reactions such as alkylation, acylation, and diazotization. These reactions are generally expected to be highly regioselective for the amino group.

Modification of the pyrazole ring nitrogens: While the N1 position is already substituted with an ethyl group, the N2 nitrogen possesses a lone pair of electrons and can potentially be a site for coordination with metal ions or further alkylation, though the latter is less common in N-substituted pyrazoles.

Reactions involving the methyl group: The methyl group at the C5 position could potentially undergo reactions such as oxidation or halogenation under specific conditions, although this would likely require harsh reagents that could also affect other functional groups in the molecule.

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of this cyclization can be influenced by the substituents on both reactants and the reaction conditions, such as the solvent and catalyst used. conicet.gov.arresearchgate.net For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar

Stereoselectivity is generally not a primary concern in reactions involving the aromatic pyrazole core itself, unless a chiral center is introduced in a substituent. However, in derivatization reactions, the formation of new stereocenters can lead to diastereomeric or enantiomeric products, and controlling the stereochemical outcome would be a significant synthetic challenge.

Catalytic Approaches for Selective Chemical Modifications

Catalysis offers a powerful tool for achieving selective modifications of complex molecules like this compound, often under milder conditions and with higher efficiency than stoichiometric methods.

Transition metal catalysis, in particular, has been widely employed for the functionalization of pyrazoles. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to introduce new carbon-carbon bonds at various positions on the pyrazole ring. The presence of an electron-withdrawing group at the C4 position, such as a nitro group, can facilitate Pd-catalyzed C-H allylation and benzylation reactions. researchgate.net

Furthermore, catalytic reduction of the nitro group to an amino group can be achieved using various catalysts, such as palladium on carbon (Pd/C) with hydrogen gas or other reducing agents. This transformation would yield a diamino pyrazole derivative, opening up further avenues for derivatization.

The use of protic pyrazole complexes in catalysis has also been explored. nih.gov The N-H groups of the pyrazole can participate in metal-ligand cooperative catalysis, facilitating reactions such as the disproportionation of hydrazine. nih.gov While this compound is N-substituted, the principles of leveraging the pyrazole framework in catalytic cycles remain relevant for its derivatives.

The development of regioselective and stereoselective catalytic methods is an active area of research in pyrazole chemistry. nih.govorganic-chemistry.org For instance, silver carbonate has been shown to play a key role in the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov Such catalytic systems could potentially be adapted for the selective modification of this compound.

Mechanistic Insights into Biological Interactions in Vitro and Molecular Level

Exploration of Molecular Targeting Mechanisms

The pyrazole (B372694) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets through various non-covalent interactions. rsc.org The specific nature of these interactions is heavily influenced by the substituents on the pyrazole ring.

Enzyme Inhibition Studies and Mechanistic Pathways (e.g., Kinases, Proteases)

Substituted pyrazoles are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. mdpi.com The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, facilitating binding to the hinge region of the kinase ATP-binding pocket. mdpi.comnih.gov

For instance, a series of pyrazole-based inhibitors have demonstrated significant activity against Aurora kinases, which are key regulators of mitosis. Structure-activity relationship (SAR) studies of these compounds revealed that a nitro group on the pyrazole ring was more optimal for inhibitory activity against Aurora A kinase compared to hydrogen, methyl, methoxy, or chloro substituents. nih.gov Another study on pyrazole-benzimidazole fragments identified them as effective inhibitors of both Aurora A and Cyclin-Dependent Kinases (CDKs). acs.org The pyrazole moiety in these compounds typically forms crucial hydrogen bonds with the kinase hinge region. nih.gov

Furthermore, pyrazole derivatives have been developed as inhibitors of Rho Kinase (ROCK-II), where the pyrazole headgroup binds to the hinge region of the enzyme through two hydrogen bonds. nih.gov Some pyrazole analogs have also shown inhibitory activity against CDK2, a key regulator of the cell cycle. nih.govrsc.org

Interactive Table: Examples of Pyrazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Key Structural Features for Activity |

| Pyrazole-based analogs | Aurora A Kinase | Nitro group on the pyrazole ring nih.gov |

| Pyrazole-benzimidazoles | Aurora A, CDKs | Pyrazole moiety for hinge binding acs.org |

| 4-(Pyrazol-4-yl)-phenylbenzodioxanes | ROCK-II | Pyrazole headgroup for hinge binding nih.gov |

| Phenylamino-pyrazole derivatives | CDK2 | Phenyl amino group at position 3 nih.gov |

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

The versatility of the pyrazole scaffold extends to interactions with various receptors. A notable example is the development of pyrazole derivatives as antagonists for the cannabinoid CB1 receptor. nih.gov SAR studies on this class of compounds highlighted specific structural requirements for potent and selective antagonism. These included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

In another study, pyrazole-based small molecules were identified as agonists of the apelin receptor, a G-protein coupled receptor. duke.edu Structural modifications at the N1 position of the pyrazole core and the amino acid side-chain led to potent agonists. Interestingly, these modifications also influenced functional selectivity, with some compounds showing a bias towards calcium mobilization over β-arrestin recruitment. duke.edu Furthermore, substituted pyrazole constrained arylpiperazines have been identified as selective ligands for serotonin (B10506) 5-HT1a and 5-HT2a receptors.

Cellular Pathway Modulation in Model Systems

The molecular interactions of pyrazole derivatives translate into observable effects on cellular pathways, particularly those involved in cell fate and proliferation.

Investigations of Apoptosis Induction Pathways in Cell Lines

Numerous studies have demonstrated the ability of substituted pyrazoles to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to be potential inhibitors of Bcl-2, an anti-apoptotic protein. rsc.org Several of these compounds activated pro-apoptotic proteins such as Bax, p53, and Caspase-3 in various cancer cell lines including MCF-7 (breast), A549 (lung), and PC-3 (prostate). rsc.org

Another study on a novel pyrazole derivative, PTA-1, in triple-negative breast cancer cells, showed that the compound induced apoptosis as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. nih.govresearchgate.net Similarly, a different series of pyrazole derivatives was found to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.govwaocp.org

Effects on Cell Cycle Progression and Cellular Viability

In addition to inducing apoptosis, pyrazole derivatives have been shown to affect cell cycle progression, often leading to arrest at specific phases. A pyrazole-based Akt1 inhibitor, compound 2, was found to arrest the cell cycle at the S phase in HCT116 colon cancer cells. nih.gov Similarly, a pyrazole-based macrocycle designed as an MST3 inhibitor led to a small increase of cells in the G1 phase and a reduction of S phase cells. biorxiv.orgresearchgate.net

Interactive Table: Cellular Effects of Exemplary Pyrazole Derivatives

| Pyrazole Derivative Class | Cell Line(s) | Observed Effect |

| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7, A549, PC-3 | Bcl-2 inhibition, activation of Bax, p53, Caspase-3 rsc.org |

| PTA-1 | MDA-MB-231 | Apoptosis, S and G2/M phase arrest nih.gov |

| Diaryl-dihydropyrazoles | MDA-MB-468 | ROS generation, Caspase-3 activation, S phase arrest waocp.org |

| Pyrazole-based Akt1 inhibitor | HCT116 | S phase arrest nih.gov |

| Pyrazole-based CDK2 inhibitor | HCT-116 | G1 phase arrest rsc.org |

Structure-Activity Relationship (SAR) Studies for Analogs and Derivatives

SAR studies are crucial for optimizing the biological activity of a chemical scaffold. For pyrazole derivatives, these studies have revealed key insights into the influence of various substituents on their therapeutic potential.

In the context of cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for high affinity and selectivity. nih.gov For pyrazole-based lamellarin O analogues, compounds bearing a fluorine substituent demonstrated the best cytotoxic results against human colon cancer cell lines. rsc.org

For a series of pyrazole-5-fluorosulfates acting as selective butyrylcholinesterase (BuChE) inhibitors, SAR analysis showed that substituents at the 1-, 3-, and 4-positions, as well as the 5-fluorosulfate group, all affected the inhibitory activity. tandfonline.com In the development of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be a more favorable substituent than several other small functional groups. nih.gov It was also noted that bulky electron-withdrawing groups at the para position of a phenyl substituent maximized inhibitory potency. nih.gov

These examples underscore the importance of systematic structural modification in tuning the biological activity and target selectivity of the pyrazole core. The electronic and steric properties of the ethyl, methyl, nitro, and amine groups on 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine will similarly dictate its specific molecular interactions and subsequent biological effects.

Identification of Key Pharmacophores and Ligand Efficiency Metrics

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a given compound like this compound, identifying its key pharmacophores would involve determining the essential spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are critical for binding to a specific biological target.

Ligand efficiency (LE) is a measure of the binding energy per atom of a ligand to its target. It is a key metric in drug discovery for optimizing lead compounds. The calculation of ligand efficiency metrics would require experimental data on the binding affinity of this compound to a specific protein, which is currently unavailable in the public domain.

Rational Design Principles for Enhanced Target Selectivity and Potency

Rational design principles involve the strategic modification of a molecule to improve its interaction with a biological target, thereby enhancing its selectivity and potency. For this compound, this would entail a deep understanding of its (currently unknown) target's binding site. Based on this, medicinal chemists could propose modifications to the ethyl, methyl, nitro, or amine groups to exploit specific interactions within the binding pocket. Without a known biological target and its structure, the application of rational design principles remains hypothetical.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its target protein at an atomic level.

Molecular Docking would predict the preferred orientation of this compound when bound to a target's active site. This would provide insights into the binding mode and potential key interactions.

Molecular Dynamics Simulations would then be used to simulate the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the stability of the interaction and the conformational changes that may occur upon binding.

The execution of these simulations is contingent on having a defined biological target for this compound, which, as previously stated, is not documented in the available literature. Therefore, no specific data from such simulations can be presented.

Exploration of Non Biological Applications

Coordination Chemistry and Ligand Design for Metal Complexesresearchgate.netderpharmachemica.com

The pyrazole (B372694) ring system, with its two adjacent nitrogen atoms, is a well-established building block in coordination chemistry. mdpi.com Pyrazole derivatives are recognized as an important class of chelating ligands for metal atoms. nih.gov The subject compound, 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine, possesses multiple donor sites—the two nitrogen atoms of the pyrazole ring and the nitrogen of the exocyclic amine group—making it a promising candidate for the design of novel ligands for a variety of metal complexes. nih.govresearchgate.net

Synthesis and Characterization of Metal-Pyrazolamine Complexes

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of the pyrazole derivative with a corresponding metal salt, such as acetates or chlorides, in a suitable solvent. nih.gov For this compound, it is anticipated that it could form stable mononuclear or polynuclear complexes with a range of transition metals including Ni(II), Co(II), Cu(II), Zn(II), Cd(II), and Fe(II). researchgate.netnih.gov

The characterization of such new metal-pyrazolamine complexes would rely on a suite of spectroscopic and analytical techniques. These methods are crucial for confirming the structure and coordination environment of the metal center.

Common Characterization Techniques for Metal-Pyrazole Complexes:

| Technique | Purpose | References |

| Elemental Analysis | Confirms the empirical formula of the complex. | researchgate.net |

| Infrared (IR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=N). | researchgate.net |

| NMR Spectroscopy | Provides detailed information about the structure of the ligand and its conformation upon complexation in solution. | researchgate.net |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, providing insights into the geometry of the metal coordination sphere. | |

| Mass Spectrometry | Determines the molecular weight of the complex and can help elucidate its fragmentation patterns. | researchgate.net |

| Single-Crystal X-ray Diffraction | Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. | researchgate.netrsc.org |

Catalytic Activity of Derived Metal Complexes in Organic Transformationsderpharmachemica.com

Metal complexes derived from pyrazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. nih.govuninsubria.it The electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the catalytic performance of the metal center. The presence of both nitro and amine groups on the pyrazole ring of this compound could modulate the electron density at the metal center, potentially leading to novel catalytic activities.

Complexes derived from this ligand could be investigated as catalysts in several key industrial and laboratory-scale reactions.

Potential Catalytic Applications of Pyrazole-Metal Complexes:

| Catalytic Reaction | Metal Center Examples | Description | References |

| Ethylene (B1197577) Oligomerization | Nickel | Nickel complexes with pyrazolylamine ligands have shown excellent activity in the oligomerization of ethylene to produce linear alpha-olefins. | uj.ac.za |

| Hydrogenation | Ruthenium | Protic pincer-type pyrazole ruthenium complexes are effective catalysts for the transfer hydrogenation and direct hydrogenation of ketones like acetophenone. | nih.gov |

| Hydroformylation | Rhodium | Polynuclear pyrazolate-bridged complexes have been studied for their catalytic activity in hydroformylation reactions. | uninsubria.it |

| Electrocatalysis | Cobalt | A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to act as a bifunctional catalyst for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). | rsc.org |

Material Science Applications

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for the development of advanced materials. mdpi.com Their high synthetic versatility allows for extensive functionalization to tailor their properties for specific applications. nih.gov

Incorporation into Functional Polymers and Monomersnih.gov

The this compound molecule contains a primary amine group, which serves as a reactive handle for incorporation into polymeric structures. This functional group can readily participate in polymerization reactions, such as condensation polymerization with carboxylic acids or isocyanates, to form polyamides or polyureas, respectively. By embedding the nitro-pyrazole moiety into a polymer backbone, it may be possible to create functional materials with tailored thermal, optical, or metal-coordinating properties. Related N-heterocyclic compounds, such as pyrroles, are known to be important components in the fields of polymers and materials science. rsc.org

Investigation of Optoelectronic and Photophysical Propertiespjoes.com

Pyrazole derivatives have been the focus of extensive research due to their remarkable photophysical properties, including strong fluorescence, which makes them suitable for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.govresearchgate.net The photophysical behavior of these compounds is closely related to their molecular structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). rsc.org

The structure of this compound features an electron-donating amine (-NH2) group and a strong electron-withdrawing nitro (-NO2) group attached to the pyrazole core. This "push-pull" or donor-π-acceptor (D-π-A) arrangement is known to result in significant photophysical properties. rsc.org Excitation with light can lead to an ICT state, which often results in large Stokes shifts and solvent-dependent emission spectra (solvatochromism). nih.gov These properties are highly desirable for applications in fluorescent probes and advanced optical materials. researchgate.net

Photophysical Properties of Selected Pyrazole Derivatives:

| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Application/Feature | Reference |

| 3-aryl-4-dicyanovinyl-1-(2-pyridinyl)pyrazole | ~360 | - | Appreciable | D–π–A system, acts via ICT | rsc.org |

| Fused Pyrazole | 325, 372 | 476 | 0.38 | Fluorescence enhancement upon ion detection | nih.gov |

| Pyrazole-Benzimidazole Derivative | - | - | - | Excited-State Intramolecular Proton-Transfer (ESIPT) active sensor | nih.gov |

| Azo-Pyrazolone Dye | - | - | - | Shows fluorescence; spectra shift with solvent polarity | nih.gov |

Chemo-Sensors and Probes based on Pyrazole Derivatives

Colorimetric and fluorescent chemosensors are powerful tools for the detection of ions and molecules in biological and environmental systems due to their high sensitivity, selectivity, and rapid response times. nih.govrsc.org Pyrazole derivatives are an important class of chelating ligands that have been widely used to construct such sensors. nih.gov The N-donor character of the pyrazole ring makes it particularly suitable for detecting cations. nih.govresearchgate.net

The compound this compound integrates key features for a chemosensor:

Binding Site: The pyrazole and amine nitrogen atoms can act as a binding pocket for metal ions.

Signaling Unit: The conjugated system, modified with donor (amine) and acceptor (nitro) groups, can produce a measurable change in its absorption (colorimetric) or emission (fluorescent) properties upon binding an analyte. nih.gov

The interaction with a target ion could alter the ICT process, leading to a "turn-on" or "turn-off" fluorescent response or a distinct color change, enabling qualitative and quantitative detection. nih.gov

Examples of Pyrazole-Based Chemosensors for Ion Detection:

| Sensor Type | Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| Pyridine–pyrazole derivative | Al³⁺ | Colorimetric & Fluorescent | Not specified | nih.gov |

| Pyridine–pyrazole-based dye | Fe³⁺ | Colorimetric & Fluorescent | Not specified | nih.gov |

| Fused Pyrazole | Cu²⁺ | Fluorescence Enhancement | Not specified | nih.gov |

| 4-dicyanovinyl-pyrazole | CN⁻ | Fluorescence Quenching | 6.80 x 10⁻⁶ M | rsc.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Accessing Diverse Analogs

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with various methods developed to construct this heterocyclic core. researchgate.netias.ac.in Classical approaches often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov For a polysubstituted pyrazole like 1-ethyl-5-methyl-3-nitro-1H-pyrazol-4-amine, a multi-step synthesis would likely be required.

Future research could focus on developing more efficient and versatile synthetic routes to generate a library of analogs based on the this compound scaffold. This would involve the exploration of novel catalysts, reaction conditions, and starting materials to improve yields, reduce reaction times, and enhance substrate scope. researchgate.net One-pot, multi-component reactions are particularly attractive for their ability to generate molecular diversity in a time- and resource-efficient manner. mdpi.com The development of regioselective synthetic methods would also be crucial to control the substitution pattern on the pyrazole ring, which is known to significantly influence biological activity.

| Synthetic Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. nih.govnih.gov | Reduced reaction times, higher yields, and cleaner reactions. |

| Flow Chemistry | Reactions are carried out in a continuously flowing stream. | Improved safety, scalability, and process control. |

| Catalytic Methods | Employs catalysts to facilitate the reaction and improve efficiency. researchgate.net | Milder reaction conditions, higher selectivity, and reduced waste. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is rapidly expanding, offering powerful tools for the design of novel compounds with desired properties. springernature.comnih.gov For this compound, AI and ML algorithms could be employed to predict its physicochemical properties, biological activities, and potential off-target effects.

Discovery of Novel Biological Targets and Mechanistic Deconvolution Strategies

The pyrazole scaffold is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. globalresearchonline.netresearchgate.net The specific biological targets of this compound are currently unknown. A crucial area of future research will be to identify the molecular targets through which this compound exerts its potential biological effects.